![molecular formula C20H23N7O3S B2821078 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone CAS No. 1021055-48-0](/img/structure/B2821078.png)
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a triazolo-pyridazine core, a piperazine ring, and an indoline moiety, making it a unique and multifunctional molecule.
Métodos De Preparación
The synthesis of 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone involves several steps:
Formation of the Triazolo-Pyridazine Core: This step typically involves the reaction of hydrazine derivatives with appropriate diketones or aldehydes under reflux conditions in the presence of acetic acid.
Introduction of the Piperazine Ring: The triazolo-pyridazine intermediate is then reacted with piperazine derivatives.
Sulfonylation: The piperazine derivative is sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.
Coupling with Indoline: Finally, the sulfonylated intermediate is coupled with indoline derivatives under basic conditions to form the final product.
Análisis De Reacciones Químicas
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone involves its interaction with molecular targets such as c-Met and Pim-1 kinases. The compound binds to the ATP-binding sites of these kinases, inhibiting their activity and leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .
Comparación Con Compuestos Similares
1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone can be compared with other triazolo-pyridazine derivatives:
Fluconazole: A triazole antifungal agent with a simpler structure and different biological activity.
Voriconazole: Another triazole antifungal with a different substitution pattern and therapeutic use.
Trazodone: A triazole-based antidepressant with a distinct mechanism of action.
The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with multiple biological targets and exhibit diverse biological activities.
Propiedades
IUPAC Name |
1-[5-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-14-21-22-19-5-6-20(23-27(14)19)24-9-11-25(12-10-24)31(29,30)17-3-4-18-16(13-17)7-8-26(18)15(2)28/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBCEMQEESLGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N(CC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
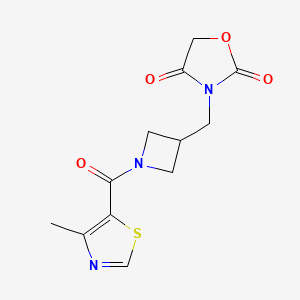
![(E)-methyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2820996.png)
![3-[(2E)-3-carboxyprop-2-enamido]benzoic acid](/img/structure/B2820997.png)
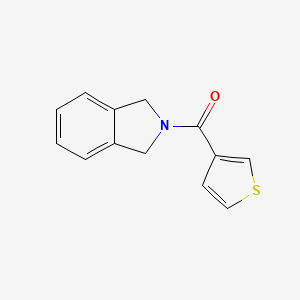
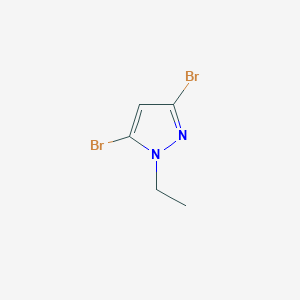

![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)
![2-(2,4-dichlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2821007.png)
![1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2821008.png)
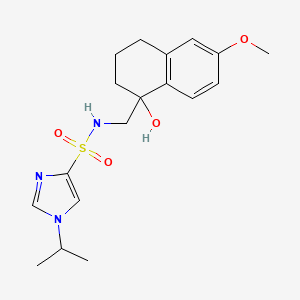
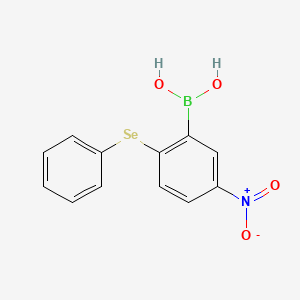
![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2821014.png)
![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)
